tert-Butyl (R)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.2887 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspiro ring system. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate typically involves the reaction of a diazaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazaspiro compounds.
Scientific Research Applications
tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential therapeutic agent for neurological and psychiatric disorders.
Industry: In the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
tert-Butyl ®-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of a tert-butyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (6R)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-9-7-13-12(5-6-12)8-14(9)10(15)16-11(2,3)4/h9,13H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
YHYFNPIWBSVXMP-SECBINFHSA-N |
Isomeric SMILES |
C[C@@H]1CNC2(CC2)CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CNC2(CC2)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.